4-Mercaptoquinoline-8-sulfonic Acid: An In-depth Technical Guide
4-Mercaptoquinoline-8-sulfonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and analysis of 4-Mercaptoquinoline-8-sulfonic acid. Due to the limited availability of experimental data for this specific isomer, this document extrapolates information from closely related and well-characterized quinoline derivatives, such as 8-mercaptoquinoline and various quinoline sulfonic acids. The guide covers known identifiers, predicted properties, generalized experimental protocols, and a summary of the biological activities observed in analogous compounds, offering a valuable resource for researchers and professionals in drug development.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of sulfonyl and mercapto functional groups can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold. 4-Mercaptoquinoline-8-sulfonic acid is a specific isomer whose detailed chemical and biological profile is not extensively documented in publicly available literature. This guide aims to consolidate the known information and provide a predictive framework based on the chemistry of related molecules.
Chemical Properties
Table 1: Identifiers for 4-Mercaptoquinoline-8-sulfonic acid
| Property | Value | Citation |
| CAS Number | 71330-94-4 | [1] |
| Chemical Name | 8-Quinolinesulfonic acid, 4-mercapto- | [1] |
| Molecular Formula | C₉H₇NO₃S₂ | [1] |
| Molecular Weight | 241.29 g/mol | [2] |
For comparative purposes, the properties of the related compound 8-Mercaptoquinoline-5-sulfonic acid are presented below.
Table 2: Physicochemical Properties of 8-Mercaptoquinoline-5-sulfonic acid
| Property | Value | Citation |
| CAS Number | 5825-36-5 | [2] |
| Molecular Formula | C₉H₇NO₃S₂ | [2] |
| Molecular Weight | 241.29 g/mol | [2] |
| Appearance | Light brown powder | [3] |
| Purity | ≥95% | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Experimental Protocols
General Synthesis
A specific, validated synthesis protocol for 4-Mercaptoquinoline-8-sulfonic acid is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline sulfonic acids and mercaptoquinolines. A common approach involves the sulfonation of a quinoline precursor followed by the introduction of the mercapto group.
A potential synthetic workflow is outlined below:
Caption: General synthetic pathways to Mercaptoquinoline Sulfonic Acids.
Detailed Steps (Hypothetical):
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Sulfonation of Quinoline: Quinoline can be sulfonated using fuming sulfuric acid. The position of sulfonation is temperature-dependent. To obtain the 8-sulfonic acid derivative, specific reaction conditions must be carefully controlled.
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Introduction of the 4-Mercapto Group:
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Method A (via Sulfonyl Chloride): The resulting quinoline-8-sulfonic acid could be converted to quinoline-8-sulfonyl chloride using reagents like phosphorus pentachloride or thionyl chloride. Subsequent reduction of the sulfonyl chloride, for instance with stannous chloride or lithium aluminum hydride, would yield the mercapto group. A challenge with this approach is the selective introduction of the mercapto group at the 4-position.
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Method B (via Thionation): An alternative route could involve starting with 4-hydroxyquinoline-8-sulfonic acid. The hydroxyl group at the 4-position can be converted to a thiol group through a thionation reaction, for example, using Lawesson's reagent.
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Analytical Methods
The characterization of 4-Mercaptoquinoline-8-sulfonic acid would likely employ a combination of standard analytical techniques:
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High-Performance Liquid Chromatography (HPLC): For purity assessment. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would be a suitable starting point.
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Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) in negative ion mode would be appropriate for detecting the deprotonated molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation and confirming the substitution pattern on the quinoline ring. The chemical shifts and coupling constants of the aromatic protons would definitively establish the positions of the sulfonyl and mercapto groups.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups. Expected vibrations would include S-H (thiol), S=O (sulfonic acid), O-H (sulfonic acid), and C=C/C=N (quinoline ring) stretches.
Potential Biological Activity and Signaling Pathways
While no specific biological data for 4-Mercaptoquinoline-8-sulfonic acid has been found, the broader class of quinoline derivatives exhibits a wide range of pharmacological activities. The potential activities can be inferred from related structures.
Caption: Potential biological activities of quinoline derivatives.
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Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] Some act as inhibitors of tyrosine kinases or topoisomerases. The sulfonamide group, in particular, is a well-known pharmacophore in many anticancer agents.
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Antibacterial Activity: The quinoline core is central to the quinolone and fluoroquinolone classes of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. The introduction of a mercapto group could influence metal chelation, which is another mechanism of antibacterial action for some quinoline derivatives.
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Antiviral and Antifungal Activity: Various substituted quinolines have been investigated for their ability to inhibit viral replication and fungal growth.
It is important to emphasize that these are generalized activities of the quinoline class, and specific testing of 4-Mercaptoquinoline-8-sulfonic acid is required to determine its biological profile.
Conclusion
4-Mercaptoquinoline-8-sulfonic acid represents an under-investigated member of the quinoline family. While direct experimental data is scarce, this guide provides a foundational understanding based on the established chemistry and biology of related compounds. The proposed synthetic and analytical methodologies offer a starting point for researchers interested in exploring this molecule. Further investigation is warranted to elucidate its precise chemical properties and to screen for potential pharmacological activities, which could be significant given the proven therapeutic potential of the quinoline scaffold.
References
- 1. 71330-94-4 CAS MSDS (8-Quinolinesulfonic acid, 4-mercapto-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
